molecular formula C10H6Cl2N2O B13737973 5,8-Dichloroquinoline-3-carboxamide

5,8-Dichloroquinoline-3-carboxamide

Cat. No.: B13737973
M. Wt: 241.07 g/mol
InChI Key: QMHJRPXKNXGSKZ-UHFFFAOYSA-N
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Description

5,8-Dichloroquinoline-3-carboxamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, specifically, has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dichloroquinoline-3-carboxamide typically involves the reaction of 5,8-dichloroquinoline with a suitable amine under specific conditions. One common method involves the use of 5,8-dichloroquinoline-3-carboxylic acid as a starting material, which is then converted to the carboxamide derivative through amidation reactions. The reaction conditions often include the use of coupling reagents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can modify the quinoline ring structure .

Scientific Research Applications

Antimicrobial Activity

5,8-Dichloroquinoline-3-carboxamide has been shown to possess significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

  • Effective Against :
    • Staphylococcus aureus
    • Klebsiella pneumoniae

In vitro studies reported inhibition zones indicating its potential as an antimicrobial agent. Comparative analyses revealed that this compound exhibits comparable or superior activity against certain antibiotic-resistant strains, highlighting its therapeutic potential in combating bacterial infections.

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria:

  • Mechanism : Preliminary studies suggest that it may inhibit the growth of this parasite, although detailed mechanisms are still under investigation. The compound's ability to interfere with metabolic processes of the parasite could provide a new avenue for malaria treatment.

Anticancer Properties

Emerging research indicates that this compound may possess anticancer activity:

  • Potential Mechanisms : The compound may interact with cellular pathways involved in tumor growth. Its ability to modulate receptor activity and inhibit critical enzymes suggests a multifaceted approach to cancer treatment.

Industrial Applications

Beyond its biological activities, this compound has potential applications in industrial settings:

  • Dyes and Pigments : It can be utilized in the production of dyes and pigments due to its chemical stability and reactivity.
  • Chemical Synthesis : As a building block for synthesizing more complex quinoline derivatives, it serves as an essential intermediate in organic synthesis.

Antimicrobial Efficacy

A study conducted by Rbaa et al. highlighted the significant antibacterial activity of this compound against both Gram-positive and Gram-negative bacteria. The findings indicated that the compound outperformed some conventional antibiotics in specific cases, reinforcing its potential as an alternative therapeutic agent.

Antiparasitic Evaluation

In vitro assays demonstrated that this compound could reduce parasitemia levels in cultures infected with P. falciparum. These results suggest that the compound may disrupt the metabolic processes of the parasite, warranting further research into its mechanisms of action.

Mechanism of Action

The mechanism of action of 5,8-Dichloroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain protein kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to modulate immune responses has also been studied, particularly in the context of autoimmune diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dichloroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific protein kinases and modulate immune responses sets it apart from other quinoline derivatives .

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

5,8-dichloroquinoline-3-carboxamide

InChI

InChI=1S/C10H6Cl2N2O/c11-7-1-2-8(12)9-6(7)3-5(4-14-9)10(13)15/h1-4H,(H2,13,15)

InChI Key

QMHJRPXKNXGSKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=C(C=N2)C(=O)N)Cl

Origin of Product

United States

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